2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol
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Overview
Description
2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol is a complex heterocyclic compound that incorporates pyridine, thiazole, and quinoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of pyridine-2-carbaldehyde with 2-aminomethylthiazole, followed by cyclization with 8-hydroxyquinoline under specific conditions. The reaction conditions often involve the use of solvents like toluene or ethanol and catalysts such as triethylamine or p-toluenesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can inhibit or activate various biological processes. It may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-6-ol
- 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-4-ol
- 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-2-ol
Uniqueness
The uniqueness of 2-({[(Pyridin-2-yl)methyl][(1,3-thiazol-2-yl)methyl]amino}methyl)quinolin-8-ol lies in its specific structural arrangement, which imparts distinct chemical and biological properties. Its ability to form stable complexes with metal ions and its potential therapeutic applications make it a valuable compound in various research fields .
Properties
CAS No. |
648896-30-4 |
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Molecular Formula |
C20H18N4OS |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
2-[[pyridin-2-ylmethyl(1,3-thiazol-2-ylmethyl)amino]methyl]quinolin-8-ol |
InChI |
InChI=1S/C20H18N4OS/c25-18-6-3-4-15-7-8-17(23-20(15)18)13-24(14-19-22-10-11-26-19)12-16-5-1-2-9-21-16/h1-11,25H,12-14H2 |
InChI Key |
AIGXNWPJKZXVQD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CN(CC2=NC3=C(C=CC=C3O)C=C2)CC4=NC=CS4 |
Origin of Product |
United States |
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